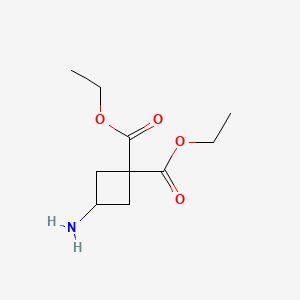![molecular formula C7H16ClN3O B14330060 N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea CAS No. 105996-24-5](/img/structure/B14330060.png)
N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea typically involves the reaction of 2-chloroethylamine with N,N-dimethylaminoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxyethyl)-N’-[2-(dimethylamino)ethyl]urea, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N’-[2-(methylamino)ethyl]urea: Similar structure but with a methylamino group instead of a dimethylamino group.
N-(2-Bromoethyl)-N’-[2-(dimethylamino)ethyl]urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
N-(2-Chloroethyl)-N’-[2-(dimethylamino)propyl]urea: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
105996-24-5 |
|---|---|
Fórmula molecular |
C7H16ClN3O |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C7H16ClN3O/c1-11(2)6-5-10-7(12)9-4-3-8/h3-6H2,1-2H3,(H2,9,10,12) |
Clave InChI |
UGOXHOIYOAWVJI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)

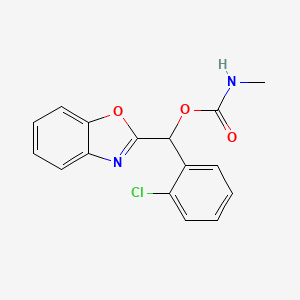
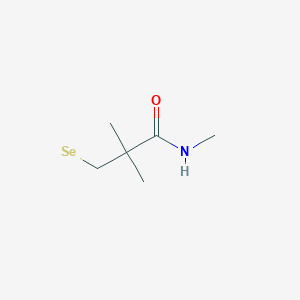

![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)

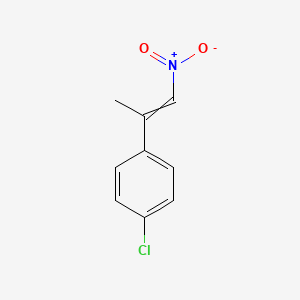
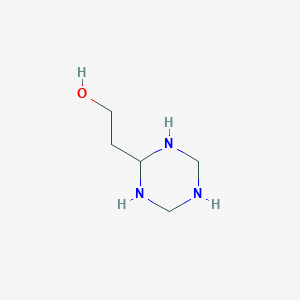
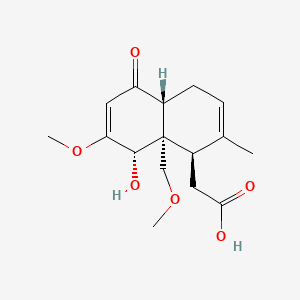
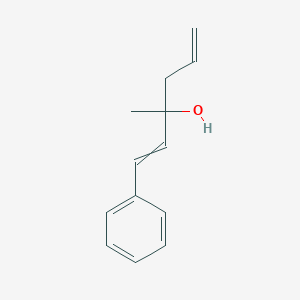
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
